molecular formula C21H17ClN2O5 B5038083 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide

Cat. No. B5038083
M. Wt: 412.8 g/mol
InChI Key: BMIYRXMBMGPDNC-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide, commonly known as CNB-001, is a novel compound with potential therapeutic applications in various neurological disorders.

Mechanism of Action

CNB-001 exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to enhance the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the activation of inflammatory pathways. Additionally, CNB-001 has been found to modulate the activity of various neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
CNB-001 has been found to have significant biochemical and physiological effects in animal models of neurological disorders. It has been shown to improve cognitive function, reduce neuronal damage and death, and enhance neurogenesis and synaptic plasticity.

Advantages and Limitations for Lab Experiments

CNB-001 has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and well-characterized mechanism of action. However, there are also some limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses.

Future Directions

There are several potential future directions for CNB-001 research, including further preclinical studies to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans, and to determine its potential for use in the treatment of various neurological disorders. Furthermore, the development of novel formulations and delivery methods may improve its solubility and bioavailability, and enhance its therapeutic efficacy.

Synthesis Methods

CNB-001 is synthesized through a series of chemical reactions, starting with the condensation of 2-chloro-4-nitrophenol and 2-ethoxyaniline to form 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide. The compound is then purified through recrystallization to obtain a high yield and purity.

Scientific Research Applications

CNB-001 has shown promising results in preclinical studies for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been found to have neuroprotective effects, reducing oxidative stress and inflammation, and improving cognitive function.

properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-2-28-20-6-4-3-5-18(20)23-21(25)14-7-10-16(11-8-14)29-19-12-9-15(24(26)27)13-17(19)22/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIYRXMBMGPDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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